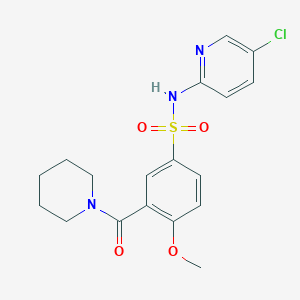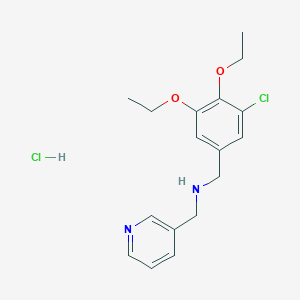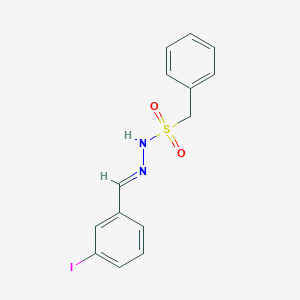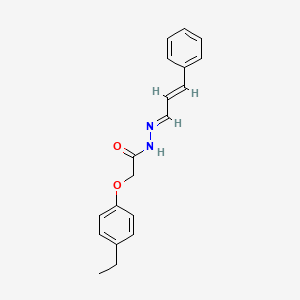
6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research as a tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is an important signaling pathway that regulates various cellular processes, including cell growth, proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Imaging in Cancer Research
6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and its derivatives have been explored as potential PET agents for imaging in cancer research. Particularly, the synthesis of carbon-11-labeled chromen-4-one derivatives aimed at imaging DNA repair enzymes in cancer, showcasing its utility in advanced diagnostic techniques (Gao et al., 2012).
Neuroprotective Effects
Research indicates the neuroprotective potential of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety. These compounds have shown significant effects against oxidative stress, highlighting their potential in neuroprotective therapies (Sameem et al., 2017).
Green Chemistry Applications
The compound's derivatives have been utilized in green chemistry. A study demonstrated the synthesis of dihydropyrano[c]chromene in water catalyzed by morpholine, emphasizing the reduction in the use of toxic materials and the simplification of synthesis processes (Heravi et al., 2011).
Development of Fluorescent Probes
A novel off-on fluorescent probe using a derivative of this compound for selective detection of hypoxia in cells has been developed. This probe is utilized in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
Synthesis of Warfarin and its Analogues
The compound's derivatives have been employed in the synthesis of Warfarin and its analogues, demonstrating its significance in pharmaceutical applications (Alonzi et al., 2014).
Antimicrobial and Anti-Inflammatory Effects
Isolated derivatives from natural sources such as Belamcanda chinensis have shown antimicrobiotic and anti-inflammatory effects. This underlines the potential therapeutic applications of these compounds (Liu et al., 2008).
Propiedades
IUPAC Name |
6-methoxy-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-11-2-3-13-10(8-11)9-12(15(18)21-13)14(17)16-4-6-20-7-5-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNILLNMMOHTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)






![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)



![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
